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Executive Summary
GLPG2451 is an investigational potentiator of the Cystic Fibrosis Transmembrane

Conductance Regulator (CFTR) protein, co-developed by Galapagos NV and AbbVie for the

treatment of cystic fibrosis (CF). Early Phase 1 clinical trials were conducted to assess the

safety, tolerability, and pharmacokinetics of GLPG2451 in healthy volunteers. This technical

guide synthesizes the publicly available information on the safety and tolerability profile of

GLPG2451 from these initial studies. While detailed quantitative data and specific experimental

protocols from these trials are not fully available in the public domain, this document provides a

comprehensive overview of the mechanism of action, clinical trial design, and the reported

qualitative safety outcomes.

Introduction: Mechanism of Action of GLPG2451
GLPG2451 is a small molecule designed to act as a CFTR potentiator. In individuals with

certain CF-causing mutations, the CFTR protein is present on the cell surface but exhibits

defective channel gating, leading to reduced ion transport. GLPG2451 aims to enhance the

activity of this defective CFTR, thereby improving chloride ion transport across the cell

membrane.[1] Preclinical in vitro studies demonstrated that GLPG2451 has significant activity

in primary cells derived from CF patients.[1] It was also discovered that GLPG2451 is

metabolized to an active component, M31, which shows similar efficacy to the parent drug.[1]
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Figure 1: Mechanism of action of GLPG2451 as a CFTR potentiator.

Early Clinical Trial Program
GLPG2451 was evaluated in two key Phase 1, randomized, double-blind, placebo-controlled

studies in healthy volunteers to determine its safety, tolerability, and pharmacokinetics.[1]

NCT02788721: A first-in-human study evaluating single and multiple ascending oral doses of

GLPG2451, as well as combined multiple doses of GLPG2451 and the CFTR corrector

GLPG2222, in healthy female subjects.

NCT03214614: A study assessing the safety, tolerability, and pharmacokinetics of multiple

ascending oral doses of GLPG2451 and the combination of GLPG2451 and GLPG2222 in

healthy male subjects.[1]

The primary objective of these studies was to evaluate the safety and tolerability of GLPG2451.

Safety and Tolerability Profile
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Based on the available information from the early clinical trials, GLPG2451 was reported to be

safe and well-tolerated when administered alone or in combination with the CFTR corrector,

GLPG2222.[1]

Qualitative Summary of Adverse Events
The side effects observed during the Phase 1 studies were described as manageable and of

mild or moderate intensity.[1] However, a detailed breakdown of the types and frequencies of

these adverse events has not been made publicly available.

Quantitative Safety Data
Detailed quantitative data from the Phase 1 trials of GLPG2451 are not available in the public

domain. For a comprehensive understanding of the safety profile, the following data, typically

collected in such trials, would be necessary. The tables below are representative examples of

how such data would be presented.

Table 1: Example of Summary of Treatment-Emergent Adverse Events (TEAEs) in a Phase 1

Study

System Organ Class GLPG2451 (N=X) Placebo (N=Y)

Any TEAE n (%) n (%)

Gastrointestinal Disorders n (%) n (%)

Nausea n (%) n (%)

Diarrhea n (%) n (%)

Nervous System Disorders n (%) n (%)

Headache n (%) n (%)

Dizziness n (%) n (%)

General Disorders n (%) n (%)

Fatigue n (%) n (%)

Note: This table is a template. Actual data for GLPG2451 is not publicly available.
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Table 2: Example of Mean Change from Baseline in Vital Signs and ECG Parameters

Parameter GLPG2451 (N=X) Placebo (N=Y)

Vital Signs

Systolic Blood Pressure

(mmHg)
Mean (SD) Mean (SD)

Diastolic Blood Pressure

(mmHg)
Mean (SD) Mean (SD)

Heart Rate (bpm) Mean (SD) Mean (SD)

ECG Parameters

QTcF (msec) Mean (SD) Mean (SD)

PR Interval (msec) Mean (SD) Mean (SD)

QRS Duration (msec) Mean (SD) Mean (SD)

Note: This table is a template. Actual data for GLPG2451 is not publicly available.

Experimental Protocols
Detailed experimental protocols for the safety assessments in the GLPG2451 Phase 1 trials

have not been published. However, based on the information available on ClinicalTrials.gov

and standard practices for first-in-human studies, the following methodologies were likely

employed.

Study Design and Conduct
The studies were designed as randomized, double-blind, placebo-controlled, ascending dose

trials. This design is the gold standard for minimizing bias in early clinical development. Healthy

volunteers were enrolled in cohorts and received either single or multiple doses of GLPG2451
or a placebo. Dose escalation to the next cohort would only occur after a safety review of the

data from the current dose level.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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